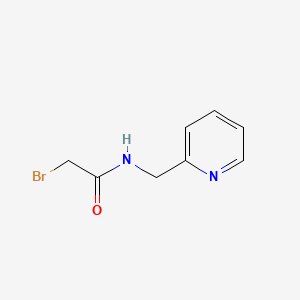

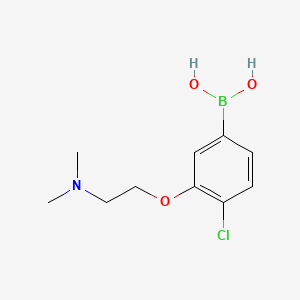

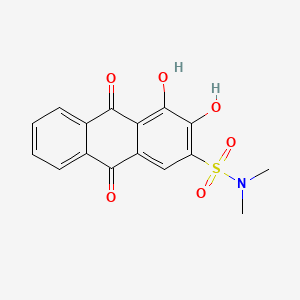

![molecular formula C9H7ClN2O2 B597513 2-(chloromethyl)-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 162469-86-5](/img/structure/B597513.png)

2-(chloromethyl)-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-(chloromethyl)-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one” is a chemical compound with the molecular formula C9H7ClN2O . It’s a member of the 4H-pyrido[1,2-a]pyrimidin-4-ones family, which exhibits versatile biological activities .

Synthesis Analysis

The synthesis of 4H-pyrido[1,2-a]pyrimidin-4-ones involves the reaction of substituted 2-chloromethyl-4H-pyrido[1,2-a]pyrimidin-4-ones with suitable amines . An operationally simple reaction has been devised to synthesize diversely orchestrated 3-ArS/ArSe derivatives in high yields .

Molecular Structure Analysis

The molecular weight of “2-(chloromethyl)-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one” is 194.62 g/mol . The InChI code is InChI=1S/C9H7ClN2O/c10-6-7-5-9 (13)12-4-2-1-3-8 (12)11-7/h1-5H,6H2 .

Chemical Reactions Analysis

The chemical reactions involving 4H-pyrido[1,2-a]pyrimidin-4-ones are diverse. For instance, an expeditious metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been reported . This reaction proceeds under mild conditions and can be executed in gram scale .

Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 32.7 Ų and a rotatable bond count of 1 . The XLogP3 value is 0.6, indicating its lipophilicity .

科学的研究の応用

Anticancer Applications

This compound has been used in the design and synthesis of anticancer agents . For instance, it has been incorporated into [1,2,4]triazolo [1,5-a]pyrimidine indole derivatives, which have shown promising antiproliferative activities against various human cancer cell lines, including MGC-803, HCT-116, and MCF-7 . Another study reported the synthesis of pyrrolo [2,3-d]pyrimidine derivatives that exhibited significant cytotoxic effects against several human cancer cell lines .

Suppression of ERK Signaling Pathway

The ERK signaling pathway plays a crucial role in cell proliferation and survival. Some derivatives of this compound have shown significant inhibitory effects on the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT .

Induction of Cell Apoptosis

Certain derivatives of this compound have been found to induce cell apoptosis and G2/M phase arrest, and regulate cell cycle-related and apoptosis-related proteins in cancer cells .

Inhibition of Fatty Acid-Binding Proteins (FABPs)

FABPs are potential therapeutic targets for disorders such as dyslipidemia, coronary heart disease, and diabetes . Although the specific role of this compound in FABP inhibition is not mentioned, it’s plausible that it could be used in the design of FABP inhibitors given its structural versatility.

C-3 Chalcogenation

An expeditious metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been devised to synthesize diversely orchestrated 3-ArS/ArSe derivatives in high yields . This highlights the compound’s utility in synthetic chemistry.

Molecular Docking Studies

Molecular docking studies have been conducted with derivatives of this compound, confirming their promising binding affinities against Bcl2 anti-apoptotic protein . This suggests potential applications in drug discovery and development.

作用機序

While the specific mechanism of action for “2-(chloromethyl)-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one” is not explicitly mentioned in the retrieved documents, it’s worth noting that the 1,2,4-triazolo[1,5-a]pyrimidine heterocycle, which is structurally similar, has been proposed as a possible surrogate of the purine ring .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-(chloromethyl)-9-hydroxypyrido[1,2-a]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2/c10-5-6-4-8(14)12-3-1-2-7(13)9(12)11-6/h1-4,13H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDPDHDSSORRBEQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=O)C=C(N=C2C(=C1)O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(chloromethyl)-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

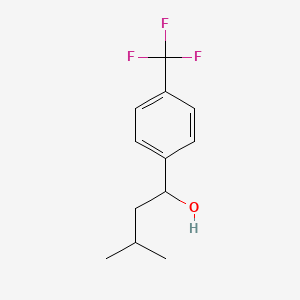

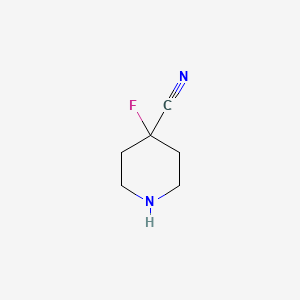

![(3aR,7aS)-5-((Benzyloxy)carbonyl)-2-(tert-butoxycarbonyl)octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid](/img/structure/B597436.png)

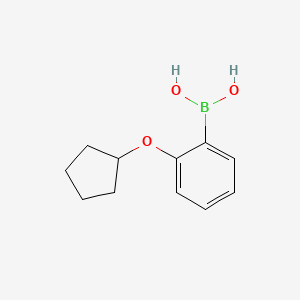

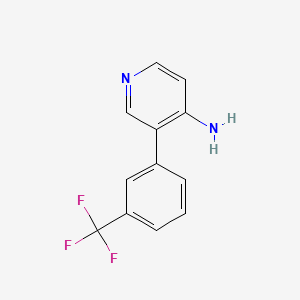

![4-Chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B597437.png)

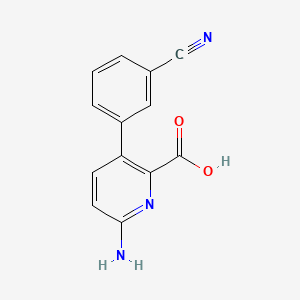

![2-Isopropyl-5,6-dihydro-1H-benzo[d]imidazol-7(4H)-one](/img/structure/B597444.png)

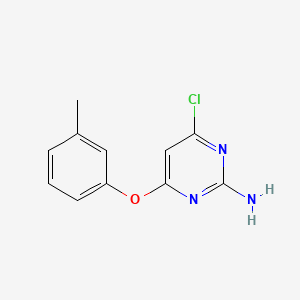

![7H-Pyrrolo[2,3-c]pyridin-7-one, 4-bromo-1,6-dihydro-](/img/structure/B597453.png)